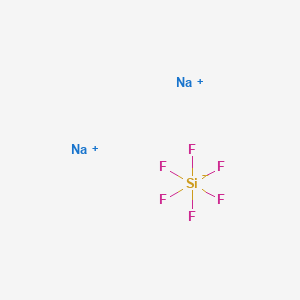

Sodium hexafluorosilicate

Description

Propriétés

IUPAC Name |

disodium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.2Na/c1-7(2,3,4,5)6;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGUZEUZLCYTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.2Na, Na2SiF6, Na2[SiF6], F6Na2Si | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium fluorosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_fluorosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9036933 | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium fluorosilicate is a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide., Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, White solid; [Merck Index] White powder; [MSDSonline], COLOURLESS-TO-WHITE GRANULAR POWDER. | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 150 PARTS COLD, 40 PARTS BOILING WATER; INSOL IN ALCOHOL, Insoluble in ethanol., In water, 0.64 g/100 g at 20 °C, 0.76 g/100 g at 25 °C, 1.27 g/100 g at 50 °C, 2.45 g/100 g at 100 °C., Solubility in water, g/100ml at 20 °C: 0.76 (poor) | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.7 g/cu cm., Relative density (water = 1): 2.7 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR POWDER, White, hexagonal crystals., White, crystalline powder., White, free-flowing powder. | |

CAS No. |

16893-85-9 | |

| Record name | SODIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hexafluorosilicate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806AV2E065 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM HEXAFLUOROSILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melts at red heat with decomposition. | |

| Record name | SODIUM SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sodium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium hexafluorosilicate (Na₂SiF₆). The information is presented to support research, scientific analysis, and consideration in various developmental applications.

Chemical Identity and General Properties

This compound is an inorganic compound with the chemical formula Na₂SiF₆.[1][2][3][4][5] It is also known by other names including sodium silicofluoride, dithis compound, and sodium fluorosilicate.[1][4] This compound is a white, odorless, and tasteless crystalline powder.[1][6][7][8][9] It is found naturally as the rare mineral malladrite.[1][10]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | Na₂SiF₆ | [1][2][3][4][5][10][11] |

| Molecular Weight | 188.06 g/mol | [2][6][7][11] |

| Appearance | White, odorless, tasteless, crystalline powder | [1][6][7][8][9][11] |

| Density | 2.68 g/cm³ at 25 °C | [7][8] |

| Melting Point | Decomposes at red heat | [7][12] |

| Boiling Point | Decomposes | [13] |

| Solubility in Water | 0.64 g/100 mL at 20 °C 0.76 g/100 mL at 25 °C 2.45 g/100 mL at 100 °C | [1][6] |

| Solubility in Other Solvents | Insoluble in alcohol. Soluble in ether. | [1][6][7][8] |

| pH of Aqueous Solution | Acidic (pH ≈ 3) | [7][8] |

| Crystal Structure | Trigonal (Hexagonal system) | [1][3][10] |

| Refractive Index | 1.310 - 1.312 | [1][6][7][11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are generalized protocols for the characterization of a solid compound like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, it is noted that it decomposes at red heat rather than exhibiting a distinct melting point.[7][12] The following protocol describes a standard method for determining the melting point of a solid, which for Na₂SiF₆ would be an observation of its decomposition temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.[14]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.[14]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[15] The thermometer is inserted into its designated holder.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting or decomposition range.[16]

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate decomposition temperature.[16]

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

-

Data Recording: The temperature at which the substance begins to change (e.g., darken, shrink, or liquefy) and the temperature at which it is completely transformed are recorded. For this compound, the temperature of decomposition would be noted.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.

Apparatus:

-

Constant temperature water bath or incubator

-

Beakers or flasks with stoppers

-

Stirring mechanism (magnetic stirrer and stir bars)

-

Filter funnel and filter paper (of known weight)

-

Evaporating dish (of known weight)

-

Analytical balance

-

Drying oven

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of deionized water in a beaker.

-

Equilibration: The beaker is placed in a constant temperature water bath and stirred vigorously for a prolonged period (e.g., 24 hours) to ensure the solution reaches saturation.

-

Filtration: A portion of the saturated solution is carefully filtered to remove any undissolved solid. The filter paper should be pre-weighed.

-

Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish.

-

Drying: The evaporating dish is placed in a drying oven at a suitable temperature (e.g., 105 °C) until all the water has evaporated and the solid residue is completely dry.

-

Weighing: The evaporating dish with the dry residue is allowed to cool in a desiccator and then weighed accurately.

-

Calculation: The solubility is calculated in grams per 100 mL of water using the mass of the residue and the volume of the filtrate used.

Crystal Structure Determination (X-ray Diffraction)

X-ray diffraction (XRD) is a powerful technique to determine the atomic and molecular structure of a crystal. For this compound, it has been determined to have a trigonal crystal structure.[1][10]

Apparatus:

-

X-ray diffractometer

-

Sample holder

-

Computer with data analysis software

Procedure:

-

Sample Preparation: A fine powder of this compound is prepared and packed into a sample holder. The surface of the powder should be smooth and level with the holder.

-

Instrument Setup: The sample holder is placed in the X-ray diffractometer. The X-ray source (e.g., Cu Kα) and detector are configured.

-

Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector. The instrument scans through a specified range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters (a, b, c, α, β, γ) and the space group of the crystal. For this compound, this analysis reveals its trigonal structure.[1]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound.

Additional Physicochemical Information

-

Thermal Decomposition: When heated to decomposition, this compound emits toxic fumes of hydrogen fluoride and sodium oxide.[6] It is stable up to 400 °C.[17]

-

Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.[7][8]

-

Reactivity: Aqueous solutions of this compound are acidic due to hydrolysis, which can be significant at a pH of 4 and complete at a pH of 8-8.5, precipitating as silica gel.[7] It reacts with strong acids to produce hydrogen fluoride.[18] The compound is incompatible with oxidizing agents.[7][8]

This guide is intended to provide a foundational understanding of the physicochemical properties of this compound for scientific and developmental applications. For specific experimental applications, validation of these properties using the described or similar standard protocols is recommended.

References

- 1. Sodium fluorosilicate - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound (16893-85-9) for sale [vulcanchem.com]

- 4. This compound, 99.0+%, 16893-85-9 [chemkits.eu]

- 5. strem.com [strem.com]

- 6. This compound | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. sfdchem.com [sfdchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound, 99% Pure | Noah Chemicals [store.noahchemicals.com]

- 13. obp.uest.gr [obp.uest.gr]

- 14. byjus.com [byjus.com]

- 15. westlab.com [westlab.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. researchgate.net [researchgate.net]

- 18. This compound [training.itcilo.org]

An In-depth Technical Guide to the Crystal Structure and Morphology of Sodium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexafluorosilicate (Na₂SiF₆), a compound of significant interest in materials science, is a white, odorless crystalline powder.[1] It is also known as sodium silicofluoride and occurs naturally as the mineral malladrite.[2] This technical guide provides a comprehensive overview of the crystal structure and morphology of this compound, detailing its crystallographic parameters and the experimental protocols for its synthesis and characterization. The distinct chemical, thermal, and optical properties of this inorganic material make it valuable in various industrial applications, including water fluoridation, ceramics, and the production of other fluoride compounds.[3][4]

Crystal Structure

This compound crystallizes in the trigonal crystal system.[2][3] The structure consists of sodium cations (Na⁺) and hexafluorosilicate anions ([SiF₆]²⁻), in which the silicon atom is octahedrally coordinated to six fluorine atoms.[5] Twinning, where two separate crystals share some of the same crystal lattice points in a symmetrical manner, is a common occurrence in this compound crystals.[6]

Crystallographic Data

Several studies have determined the crystallographic parameters of this compound. While there are slight variations in the reported values, they are generally in close agreement. The space group is most consistently reported as P321.[7][6] Another source also mentions the space group P-3m1.[5]

| Parameter | Value | Reference |

| Crystal System | Trigonal | [2][3] |

| Space Group | P321 | [8][7][6] |

| P-3m1 | [5] | |

| Unit Cell Parameters (a) | 8.859 Å (± 0.002 Å) | [6] |

| 8.8582(12) Å | [9] | |

| 885.9 pm | ||

| 9.35 Å | [5] | |

| Unit Cell Parameters (c) | 5.038 Å (± 0.002 Å) | [6] |

| 5.0396(11) Å | ||

| 503.8 pm | ||

| 4.58 Å | [5] | |

| Unit Cell Volume (V) | 342.47(17) ų | |

| 346.54 ų | [5] | |

| Formula Units (Z) | 3 | [6] |

| 4 | [2] | |

| Density (calculated) | 2.74 g/cm³ | [6] |

| 2.7085 g/cm³ |

Crystal Morphology

The external shape of a crystal, its morphology, is a manifestation of its internal atomic structure and is influenced by the conditions of its formation. This compound is known to exhibit a variety of morphologies.

Commonly observed morphologies include:

-

Hexagonal prisms: Elongated, six-sided crystals are a characteristic habit.[9][10]

-

Flower-like, block-like, and hexagonal microrods: These morphologies can be obtained through nonclassical crystallization pathways, with the concentration of hydrofluoric acid playing a crucial role in their formation.[7]

-

Dodecagonal plates with pyramidal faces: The morphology can shift from long hexagonal prisms to flatter plates depending on the concentration of reactants during synthesis.[11]

The morphology of this compound crystals can be influenced by factors such as pH, temperature, reactant concentrations, and the presence of additives.[10][11] For instance, the application of a strong magnetic field during synthesis has been shown to improve crystal morphology, leading to the formation of almost uniform hexagonal crystals.[11]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the desired purity and morphology of the final product.

Method 1: Neutralization of Hexafluorosilicic Acid

This is a common and cost-effective method that utilizes hexafluorosilicic acid (H₂SiF₆), a byproduct of the phosphate fertilizer industry.[10][12]

Protocol:

-

Reaction: Neutralize a solution of hexafluorosilicic acid with a sodium source, such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium chloride (NaCl), under vigorous agitation.[1][10] The reaction with NaCl is as follows: H₂SiF₆ + 2NaCl → Na₂SiF₆ + 2HCl.[13]

-

Control of Conditions: The optimal reaction conditions for precipitation have been found to be a 25% excess of the sodium salt, a contact time of 40 minutes, and a reaction temperature of 40°C.[10][13]

-

Isolation: The precipitated this compound is separated by filtration.[13]

-

Purification: The product is washed with distilled water and then dried at 105°C for 3 hours to obtain the final crystalline product.[13]

Method 2: Nonclassical Crystallization via Nanoparticle-Assisted Processes

This innovative method allows for the rapid synthesis of this compound microrods with diverse morphologies.[7]

Protocol:

-

Precursor Synthesis: Silicon quantum dots (SiQDs) are first synthesized using a hydrothermal method.[7][14] Briefly, 0.25 g of trisodium citrate is dispersed in 30 mL of distilled water, followed by the slow addition of 0.8 mL of 3-aminopropyl triethoxysilane. The mixture is stirred and then heated in a Teflon-lined stainless-steel autoclave at 180°C for 12 hours.[7][14]

-

Crystallization: Single crystals of Na₂SiF₆ are obtained by the slow evaporation of a solution containing the synthesized SiQDs in hydrofluoric acid (HF) at room temperature.[7][14] The concentration of HF is a critical parameter that influences the final crystal morphology.[7]

-

Mechanism: This process involves the aggregation and fusion of the primary SiQDs, followed by their crystallization, leading to the formation of microrods.[7]

Method 3: Hydrothermal Synthesis

Millimeter-sized crystals of this compound can be grown using the hydrothermal method.[9][15] While a detailed step-by-step protocol is not provided in the search results, hydrothermal synthesis generally involves crystallization from high-temperature aqueous solutions at high vapor pressures.

Characterization Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of this compound, supported by quantitative data and experimental protocols. The trigonal crystal structure, with the commonly assigned P321 space group, gives rise to a variety of morphologies, which can be controlled by the synthesis conditions. The outlined synthesis methods and characterization workflow provide a solid foundation for researchers and scientists working with this versatile inorganic compound. A thorough understanding of its crystallographic and morphological properties is essential for its application in diverse fields, from materials science to potential considerations in drug development contexts where fluoride-containing compounds are relevant.

References

- 1. This compound | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium fluorosilicate - Wikipedia [en.wikipedia.org]

- 3. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 4. sciedco.ca [sciedco.ca]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Nonclassical Pathways: Accelerated Crystal Growth of this compound Microrods via Nanoparticle-Assisted Processes with 0D Silicon Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natriumhexafluorosilicat – Wikipedia [de.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Temperature Evolution of the Atomic Structure and the Influence of the Local Environment of Atoms on the Optical Properties of the Na<sub>2</sub>SiF<sub>6</sub> Crystal - ProQuest [proquest.com]

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium hexafluorosilicate (Na₂SiF₆), a compound of interest in various industrial and scientific applications. This document details the decomposition pathway, kinetic parameters, and experimental protocols for characterization, tailored for a scientific audience.

Introduction

This compound is a white, odorless crystalline solid with the chemical formula Na₂SiF₆. Its thermal decomposition is a critical process in applications such as the production of high-purity silicon tetrafluoride (SiF₄), the synthesis of sodium fluoride (NaF), and as a precursor in the formation of silicon nitride (Si₃N₄) coatings.[1] Understanding the kinetics and mechanism of this decomposition is paramount for optimizing these processes and ensuring product purity and yield.

Decomposition Pathway

The primary thermal decomposition of this compound is an endothermic process that yields solid sodium fluoride (NaF) and gaseous silicon tetrafluoride (SiF₄). The overall reaction is as follows:

Na₂SiF₆(s) → 2NaF(s) + SiF₄(g)

While this represents the main reaction, some studies suggest the formation of highly reactive intermediate species such as SiF₃, SiF₂, and SiF, particularly in specific environments like those used for chemical vapor deposition.[1][2]

Below is a diagram illustrating the primary decomposition pathway.

Caption: Primary decomposition reaction of this compound.

Quantitative Decomposition Data

The thermal decomposition of this compound has been investigated under various experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Decomposition Temperature Ranges

| Temperature Range (°C) | Experimental Conditions | Observations | Reference |

| 522 - 593 | Non-isothermal, Nitrogen atmosphere | Maximum decomposition rate observed. | [1] |

| 183 - 522 | Non-isothermal, Nitrogen atmosphere | Initial weight loss of ~2.48%. | [1] |

| 600 - 900 | Isothermal | Study of decomposition kinetics. | [3] |

Table 2: Kinetic Parameters of Decomposition

| Activation Energy (kJ/mol) | Reaction Order (n) | Kinetic Model | Experimental Conditions | Reference |

| 63.23 | 0.761 (average) | Avrami-Erofeev | Isothermal (600-900°C) | [3][4] |

| 182 ± 13 | 2/3 | Diminishing Sphere | Isothermal (341-412°C) | |

| 106.6 ± 0.7 | - | Not specified | Gas phase (427-1347°C) | [3] |

| 61.35 | 1.5 | Avrami-Erofeev | Fluidized bed | [5] |

Table 3: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Temperature Range (°C) | Mass Loss (%) | Experimental Conditions | Reference |

| 522 - 593 | 50.56 | Non-isothermal, Nitrogen atmosphere | [1] |

| 183 - 522 | 2.48 | Non-isothermal, Nitrogen atmosphere | [1] |

| at 600 for 1 hr | 79.4 (decomposition ratio) | Air atmosphere | [3][5] |

| at 700 for 1 hr | 99.6 (decomposition ratio) | Air atmosphere | [3][5] |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a typical experimental procedure for analyzing the thermal decomposition of Na₂SiF₆.

Objective: To determine the decomposition temperature, mass loss, and thermal events associated with the heating of this compound.

Materials and Equipment:

-

This compound (Na₂SiF₆) powder

-

Thermogravimetric Analyzer with simultaneous DTA capability (TGA/DTA)

-

High-purity nitrogen or argon gas for inert atmosphere

-

Alumina or platinum crucibles

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Na₂SiF₆ powder into a tared TGA crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the TGA/DTA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Non-isothermal Analysis:

-

Heat the sample from ambient temperature to approximately 900°C.

-

Use a constant heating rate, typically 5, 10, or 20°C/min.

-

-

Isothermal Analysis:

-

Rapidly heat the sample to a specific temperature (e.g., 600, 700, or 800°C) and hold for a predetermined time (e.g., 60 minutes) to study the decomposition kinetics at a constant temperature.

-

-

-

Data Collection:

-

Record the sample mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and reference (DTA) as a function of temperature and/or time.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures of decomposition and the percentage of mass loss.

-

The DTG curve will show the temperature of the maximum decomposition rate.

-

The DTA curve will indicate whether the decomposition is endothermic or exothermic.

-

The following diagram illustrates a typical workflow for the experimental analysis of this compound decomposition.

Caption: Workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-studied process, primarily yielding sodium fluoride and silicon tetrafluoride. The decomposition temperature and kinetics are influenced by experimental conditions such as the heating rate and atmosphere. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling better control and optimization of related applications. Further research could focus on in-situ analysis of the gaseous products to gain a more detailed understanding of any intermediate species formed during the decomposition process.

References

An In-depth Technical Guide on the Solubility of Sodium Hexafluorosilicate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hexafluorosilicate (Na₂SiF₆) in aqueous solutions. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound is an inorganic compound with the formula Na₂SiF₆. It is a white, odorless, crystalline solid that finds application in various industrial processes, including water fluoridation, as a flux in the metallurgical industry, and in the production of ceramics and pesticides.[1] A thorough understanding of its solubility is critical for its effective use and for process optimization. This guide details the solubility of this compound in water at various temperatures and in the presence of other solutes, along with the experimental methods for its determination.

Solubility Data

The solubility of this compound is influenced by temperature and the presence of other ions in the solution. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Solubility (mol/L) |

| 0 | 0.435[2] | ~0.023 |

| 20 | 0.64[3] | 0.036[1] |

| 25 | 0.76[3] | - |

| 50 | 1.27[3] | - |

| 100 | 2.45[3] | - |

Note: Molar solubility values are approximate and calculated based on the g/100 g H₂O values, assuming the density of the solution is close to 1 g/mL. The value at 20°C is directly cited.

Table 2: Solubility of this compound in Acidic Solutions

| Acid | Acid Concentration | Temperature (°C) | Molar Solubility (mol/L) |

| HCl | 1 M | 20 | 0.066[1] |

| HCl | 3 M | 20 | 0.05[1] |

| H₃PO₄ | 40-65 wt% | 20-80 | Solubility decreases with increasing acid concentration[4][5] |

The solubility of this compound in hydrochloric acid initially increases and then decreases with higher acid concentration.[1] In phosphoric acid, the solubility generally decreases as the acid concentration increases across a range of temperatures.[4][5] It is also noted that the solubility in acid is generally greater than in water.[6]

Experimental Protocols for Solubility Determination

The accurate determination of this compound solubility involves a systematic experimental approach. The general workflow consists of preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and analyzing the concentration of the dissolved salt.

A. General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

B. Analytical Methods for Hexafluorosilicate Determination

Several analytical techniques can be employed to determine the concentration of the hexafluorosilicate anion in the saturated solution.

Method 1: Ion Chromatography (IC)

-

Principle: This method involves the separation of the hexafluorosilicate anion from other ions in the sample using an anion-exchange column. The hexafluorosilicate is often hydrolyzed to silicate and fluoride, and the silicate is then detected.[7][8]

-

Instrumentation:

-

Procedure:

-

Sample Preparation: Dilute the collected supernatant to a concentration within the calibration range of the instrument.[7]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the IC to establish a calibration curve.[7]

-

Analysis: Inject the prepared sample into the IC.

-

Calculation: Determine the silicate concentration from the calibration curve and then calculate the original hexafluorosilicate concentration based on the stoichiometry of the hydrolysis reaction.[7]

-

Method 2: Potentiometry using a Fluoride Ion-Selective Electrode (F-ISE)

-

Principle: This method relies on the hydrolysis of hexafluorosilicate to produce fluoride ions. The activity of the fluoride ions, which is proportional to their concentration under controlled conditions, is then measured using a fluoride ion-selective electrode.[7]

-

Instrumentation:

-

Fluoride Ion-Selective Electrode.

-

Reference electrode.

-

pH/ion meter.

-

-

Procedure:

-

Sample Preparation: Dilute the supernatant and buffer the solution to a pH where the hydrolysis of hexafluorosilicate to fluoride is complete.

-

Calibration: Prepare a series of standard fluoride solutions of known concentrations. Measure the potential (in millivolts) of each standard and plot it against the logarithm of the fluoride concentration to create a calibration curve.[7]

-

Analysis: Measure the potential of the prepared sample solution.

-

Calculation: Determine the fluoride concentration in the sample from the calibration curve. Calculate the original hexafluorosilicate concentration based on the stoichiometry of its hydrolysis (SiF₆²⁻ + 2H₂O → SiO₂ + 6F⁻ + 4H⁺).[7]

-

Method 3: Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

-

Principle: ICP-AES can be used to determine the concentration of silicon in the solution, which can then be related back to the concentration of this compound.[9]

-

Instrumentation:

-

ICP-AES spectrometer.[9]

-

-

Procedure:

-

Sample Preparation: The supernatant is appropriately diluted.

-

Calibration: A calibration curve is generated using standard solutions of known silicon concentration.

-

Analysis: The sample is introduced into the plasma, and the emission intensity at a characteristic wavelength for silicon is measured.

-

Calculation: The silicon concentration is determined from the calibration curve, and the this compound concentration is calculated based on the molar ratio.

-

Factors Influencing Solubility

-

Temperature: The solubility of this compound in water increases significantly with temperature, as shown in Table 1.[3][10] This positive temperature dependence is typical for many ionic salts.

-

Common Ion Effect: The presence of sodium ions from other sources (e.g., NaCl or NaF) is expected to decrease the solubility of this compound due to the common ion effect.

-

pH and Acidic Conditions: The aqueous solution of this compound is acidic (pH around 3) due to hydrolysis.[6] Its solubility is greater in acidic solutions than in pure water, although the relationship with acid concentration can be complex.[1][6] In alkaline solutions, it decomposes to form fluoride and silica.[6]

Logical Relationships in Synthesis and Purification

The principles of solubility are fundamental to the synthesis and purification of this compound. For instance, it is often prepared by neutralizing hexafluorosilicic acid with a sodium salt like sodium chloride.[1] The product precipitates out of the solution due to its limited solubility.

This diagram illustrates how the low solubility of this compound in the reaction medium is exploited to isolate it as a solid product.

Conclusion

The solubility of this compound is a key physicochemical property that dictates its behavior in aqueous systems and is fundamental to its industrial applications. This guide has summarized the available quantitative data on its solubility in water and acidic solutions, detailed the experimental protocols for its determination, and illustrated the logical workflows involved. For professionals in research and drug development, a firm grasp of these principles is essential for handling, processing, and developing new applications for this compound.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. This compound [chemister.ru]

- 3. This compound | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. Silicate and hexafluorosilicate | Metrohm [metrohm.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Sodium Hexafluorosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sodium hexafluorosilicate (Na₂SiF₆), a compound of interest in various industrial and scientific fields, including water fluoridation and as a precursor in materials science. This document details the current understanding of its hydrolysis mechanism under different pH conditions, summarizes the available kinetic and thermodynamic data, and provides detailed experimental protocols for its study.

Hydrolysis Mechanism

The hydrolysis of the hexafluorosilicate anion (SiF₆²⁻) is a complex process significantly influenced by the pH of the aqueous solution. The reaction pathway and the nature of the intermediates and final products vary across acidic, neutral, and alkaline environments.

1.1. Acidic Conditions (pH < 4)

Under acidic conditions, the hydrolysis of hexafluorosilicate is generally represented as a dissociation reaction. Modern spectroscopic studies, particularly ¹⁹F NMR, have provided significant insights into this process. The overall equilibrium reaction is:

SiF₆²⁻ + 2H₂O ⇌ SiO₂ + 6F⁻ + 4H⁺

Investigations using ¹⁹F NMR spectroscopy have shown that in the pH range of 3.5 to 5, no significant concentrations of intermediate species are observable. However, at a pH below 3.5, a single intermediate species, assigned as the pentafluorosilicate anion (SiF₅⁻) or its hydrate, has been detected.[1][2] This suggests a more direct dissociation pathway rather than a stepwise substitution of fluoride ions with hydroxyl groups in this pH range.

1.2. Neutral to Moderately Acidic Conditions (pH 4-7)

In near-neutral and moderately acidic solutions, the hydrolysis proceeds, but the equilibrium is complicated by the polymerization of silicic acid to form colloidal silica. This can make it challenging to determine the equilibrium constant directly in this pH range.[1] The hydrolysis reaction is qualitatively observed to have a significant rate around pH 4.

1.3. Alkaline Conditions (pH > 8)

In alkaline solutions, the hydrolysis of this compound is more complete and proceeds via a different pathway. The overall reaction in the presence of a strong base like sodium hydroxide is:

Na₂SiF₆ + 4NaOH → 6NaF + SiO₂ + 2H₂O[3]

At a pH between 8 and 8.5, the hydrolysis can go to completion, resulting in the precipitation of silica gel.[4] A proposed mechanism in the presence of an alkali involves the formation of an activated complex, followed by the rate-determining step to form silica and fluoride ions.[5]

pH-Dependent Hydrolysis Pathways of Hexafluorosilicate

A diagram illustrating the different hydrolysis pathways of the hexafluorosilicate ion depending on the pH of the solution.

Kinetics and Thermodynamics

While the pH-dependent mechanisms are qualitatively understood, comprehensive quantitative kinetic data for the hydrolysis of this compound is not extensively available in the literature. The reaction rates are generally described in qualitative terms.

Data Presentation

The following table summarizes the available quantitative data for the hydrolysis of hexafluorosilicate. It is important to note that specific rate constants (k) and activation energies (Ea) as a function of temperature and pH are not well-documented in the reviewed scientific literature.

| Parameter | Value | Conditions | Method | Reference |

| pKd (dissociation constant) | 30.6 | Acidic | ¹⁹F NMR | [1] |

| Reaction Rate | Significant | pH 4 | Qualitative Observation | [4] |

| Reaction Rate | Slow | Neutral pH | Qualitative Observation | [3] |

| Completion | Complete | pH 8-8.5 | Qualitative Observation | [4] |

Note: The pKd represents the negative logarithm of the dissociation constant (Kd). A large pKd value indicates that the equilibrium lies far to the left, favoring the intact hexafluorosilicate anion.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experimental techniques are provided below.

3.1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is highly effective for the direct detection and quantification of fluorine-containing species in solution, enabling the identification of the parent hexafluorosilicate ion, free fluoride, and any potential intermediates.[6]

Objective: To identify and quantify SiF₆²⁻, free F⁻/HF, and any fluorosilicate intermediates as a function of pH and time.

Materials:

-

This compound (Na₂SiF₆)

-

Deionized water (18 MΩ·cm)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

NMR tubes

-

NMR Spectrometer with a fluorine probe

-

Internal or external standard (e.g., trifluoroacetic acid - TFA)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Na₂SiF₆ of a known concentration (e.g., 5 x 10⁻⁴ M) in deionized water.

-

Prepare a series of samples at different pH values (e.g., from pH 2 to 10) by diluting the stock solution and adjusting the pH with dilute HCl or NaOH.

-

For kinetic studies, prepare the sample at the desired pH and temperature, and be prepared to acquire spectra at set time intervals.

-

-

NMR Data Acquisition:

-

Transfer the prepared samples to NMR tubes.

-

Acquire ¹⁹F NMR spectra for each sample. Typical acquisition parameters include:

-

Spectrometer frequency (e.g., 470 MHz for ¹⁹F).

-

Temperature control (e.g., 25 °C).

-

Sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Spectral Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the peaks corresponding to SiF₆²⁻, F⁻/HF, and any intermediates based on their chemical shifts.

-

Integrate the peak areas to determine the relative concentrations of each species. The absolute concentrations can be calculated from the integrated peak areas and the total initial fluoride concentration.

-

Experimental Workflow for ¹⁹F NMR Analysis

A flowchart outlining the key steps in studying this compound hydrolysis using ¹⁹F NMR spectroscopy.

3.2. Potentiometric Titration

This method can be used to monitor the progress of the hydrolysis reaction by measuring the change in pH or fluoride ion concentration over time.

Objective: To determine the stoichiometry and monitor the kinetics of the hydrolysis reaction by titrating the acid or base consumed or produced.

Materials:

-

This compound (Na₂SiF₆) solution of known concentration.

-

Standardized sodium hydroxide (NaOH) or hydrochloric acid (HCl) solution (e.g., 0.1 M).

-

pH meter with a combination pH electrode or a fluoride ion-selective electrode (F-ISE) with a reference electrode.

-

Buret, beaker, and magnetic stirrer.

-

Thermostatted reaction vessel.

Procedure:

-

Titration Setup:

-

Calibrate the pH meter or F-ISE using standard buffer solutions or fluoride standards, respectively.

-

Pipette a known volume of the Na₂SiF₆ solution into a thermostatted beaker.

-

Immerse the electrode(s) in the solution and begin stirring.

-

-

Kinetic Monitoring:

-

Initiate the hydrolysis by adjusting the pH to the desired value.

-

Record the pH or fluoride ion potential at regular time intervals.

-

Alternatively, for a quasi-constant composition titration, add titrant (acid or base) to maintain a constant pH and record the volume of titrant added over time.[7]

-

-

Data Analysis:

-

Plot the measured parameter (pH or potential) or the volume of titrant added against time.

-

From this data, the reaction rate can be determined. By performing the experiment at different initial concentrations, the rate law can be established.

-

By conducting the experiment at various temperatures, the activation energy can be calculated using the Arrhenius equation.

-

Experimental Workflow for Potentiometric Titration

References

- 1. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluoridefreepeel.ca [fluoridefreepeel.ca]

- 3. pseudo-first-order rate constant: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Hydrolysis of sodium silicofluoride" by Frank Arthur Graf [digitalcommons.njit.edu]

- 6. benchchem.com [benchchem.com]

- 7. Effects of pH and calcium on hydrolysis of Na2SiF6 and Na2SnF6. A quasi-constant composition titration study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sodium Hexafluorosilicate from Fluorosilicic Acid

Introduction

Sodium hexafluorosilicate (Na₂SiF₆), also known as sodium silicofluoride, is an inorganic compound with significant industrial applications. It serves as a water fluoridation agent, a component in the production of enamels and opal glass, a gelling agent for latex foam, and a raw material in the manufacturing of other fluoride chemicals like synthetic cryolite and silicon tetrafluoride.[1][2][3][4] A primary route for its synthesis involves the neutralization of fluorosilicic acid (H₂SiF₆), an industrial byproduct, typically from the phosphate fertilizer industry.[5] This guide provides a comprehensive technical overview of the synthesis of this compound from fluorosilicic acid, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical Principles

The synthesis of this compound is fundamentally a precipitation reaction. Fluorosilicic acid is reacted with a sodium-containing base or salt. Due to the low solubility of this compound in the reaction medium, it precipitates out as a white solid.[3] The choice of the sodium source affects the reaction byproducts, yield, and purity of the final product.

The primary chemical reactions are:

-

Using Sodium Chloride (NaCl): This reaction is widely used due to the low cost and availability of sodium chloride. The byproduct is hydrochloric acid (HCl).[6][7] H₂SiF₆ + 2NaCl → Na₂SiF₆↓ + 2HCl

-

Using Sodium Hydroxide (NaOH): A classic acid-base neutralization that yields water as the main byproduct.[6][7] H₂SiF₆ + 2NaOH → Na₂SiF₆↓ + 2H₂O

-

Using Sodium Carbonate (Na₂CO₃): This neutralization reaction produces water and carbon dioxide.[2][8] H₂SiF₆ + Na₂CO₃ → Na₂SiF₆↓ + H₂O + CO₂

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are presented below. The optimal conditions are derived from studies investigating the effects of various reaction parameters.[1][7]

Protocol 1: Synthesis using Sodium Hydroxide (NaOH)

This protocol is based on optimized conditions that result in a high product yield.[1][7]

Materials:

-

Fluorosilicic acid (H₂SiF₆) solution (concentration typically 18-30%)[1]

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

This compound crystals for seeding (optional)

Procedure:

-

Reaction Setup: In a stirred tank reactor, prepare the required volume of sodium hydroxide solution.

-

Reactant Ratio: Calculate the amount of NaOH solution needed to achieve a 25% molar excess relative to the stoichiometric amount required to neutralize the H₂SiF₆.[1][7]

-

Temperature Control: Heat the NaOH solution to and maintain a reaction temperature of 40°C.[1][7]

-

Addition of Acid: Slowly add the fluorosilicic acid solution to the NaOH solution under vigorous agitation.

-

Seeding (Optional): To potentially improve crystal growth and yield, a small quantity of Na₂SiF₆ seed crystals can be added to the reaction mixture.[1][7]

-

Reaction Time: Maintain the reaction conditions with continuous stirring for a contact time of 40 minutes.[1][7]

-

Precipitation and Filtration: After the reaction period, the white precipitate of Na₂SiF₆ is allowed to settle. The solid product is then separated from the solution via vacuum filtration.[7]

-

Washing: The filter cake is washed three times with distilled water to remove any unreacted reagents and soluble byproducts.[7]

-

Drying: The washed product is dried in an oven at 105°C for approximately 3 hours to obtain the final, dry this compound powder.[7]

Protocol 2: Synthesis using Sodium Chloride (NaCl)

This method is an economical alternative, yielding hydrochloric acid as a valuable byproduct.

Materials:

-

Fluorosilicic acid (H₂SiF₆) solution

-

Saturated sodium chloride (NaCl) solution[9]

-

Distilled water

Procedure:

-

Reaction Setup: In a suitable reactor, add the saturated sodium chloride solution.

-

Reactant Ratio: The amount of NaCl solution should be calculated to provide a 25% molar excess compared to the fluorosilicic acid.[1][7][10]

-

Temperature Control: Adjust the temperature of the reaction mixture to 40°C.[1][7][10]

-

Reaction: Slowly introduce the fluorosilicic acid into the NaCl solution while maintaining vigorous stirring.

-

Reaction Time: Allow the reactants to mix for a total contact time of 40 minutes to ensure complete precipitation.[1][7][10]

-

Filtration: Separate the precipitated this compound from the hydrochloric acid solution using filtration.[9]

-

Washing: Wash the collected solid with distilled water to remove residual HCl and unreacted NaCl.

-

Drying: Dry the purified product in an oven at 105°C for 3 hours.[7]

Protocol 3: Purification of Crude this compound

Crude Na₂SiF₆, particularly from wet-process phosphoric acid, may contain impurities like gypsum and various phosphates.[11] This recrystallization protocol significantly enhances purity.[11]

Materials:

-

Crude this compound

-

Sodium chloride solution

-

Mineral acid (e.g., Sulfuric acid, Hydrochloric acid)

-

Deionized water

Procedure:

-

Gypsum Removal: Create a slurry of the crude Na₂SiF₆ in a sodium chloride solution. Stir for approximately 20 minutes at room temperature. This step dissolves gypsum impurities.[11]

-

Solid Separation: Filter the slurry to separate the solid Na₂SiF₆ from the gypsum-containing solution.[11]

-

Slurry Reconstitution: Re-slurry the separated solid phase with fresh water. The concentration of sodium ions (Na⁺) in the liquid phase should preferably be below 20 g/L.[11]

-

Acidification: Acidify the slurry with a mineral acid to a pH between 1.0 and 3.0.[11]

-

Recrystallization: Heat the acidified slurry to a temperature of at least 80°C and maintain with continuous stirring for 1 to 10 hours. This step dissolves fine particles and allows for the growth of larger, purer crystals.[11]

-

Recovery: Recover the purified, well-grown crystals of this compound by filtration.[11]

-

Final Wash and Dry: Wash the crystals with water and dry them to obtain a high-purity product.[11]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Optimal Reaction Conditions for Na₂SiF₆ Synthesis [1][7][10]

| Parameter | Optimal Condition (NaOH Route) | Optimal Condition (NaCl Route) |

|---|---|---|

| Sodium Source Excess | 25% molar excess | 25% molar excess |

| Reaction Temperature | 40°C | 40°C |

| Contact Time | 40 minutes | 40 minutes |

| Agitation | Vigorous | Vigorous |

Table 2: Comparative Yield and Purity of Synthesis Methods

| Method | Maximum Yield | Product Purity | Notes |

|---|---|---|---|

| Sodium Hydroxide | 97.3%[1][7] | High; XRD analysis confirms pure Na₂SiF₆ phase.[1][7] | May be contaminated with iron if present in the source acid.[1] |

| Sodium Chloride | 94.26%[1][7] | High; XRD analysis confirms pure Na₂SiF₆ phase.[1][7] | Iron impurities tend to remain soluble and are washed out.[1] |

| Refined Product | 98.1 - 98.8% Recovery[11] | >99.6%[11] | Purity after recrystallization of crude material. |

Table 3: Solubility of this compound in Water [2][3]

| Temperature | Solubility (g / 100 mL) |

|---|---|

| 20°C | 0.64 |

| 25°C | 0.76 |

| 50°C | 1.27 |

| 100°C | 2.45 |

Visualizations

The following diagrams illustrate the experimental workflow and the influence of key parameters on the synthesis process.

Caption: General experimental workflow for Na₂SiF₆ synthesis.

Caption: Logical relationships of key synthesis parameters.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. This compound | Na2SiF6 | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium fluorosilicate - Wikipedia [en.wikipedia.org]

- 4. solechem.eu [solechem.eu]

- 5. taoyuanchemical.com [taoyuanchemical.com]

- 6. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. CN1286217A - Process for preparing sodium fluorosilicate from fluorosilicic acid as by-product of anhydrous hydrogen fluoride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US4161511A - Process of refining this compound - Google Patents [patents.google.com]

The Mineralogy of Sodium Hexafluorosilicate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and mineralogy of sodium hexafluorosilicate. Primarily found in nature as the rare mineral malladrite, this compound offers a unique glimpse into geochemical processes occurring in volcanic environments. This document summarizes key mineralogical data, outlines the typical geological settings for its formation, and presents this information in a structured format for easy reference and comparison.

Natural Occurrence and Formation Environment

This compound is a naturally occurring compound found as the mineral malladrite.[1][2] Its formation is almost exclusively associated with volcanic activity, where it precipitates as a sublimate from fumarolic gases.[1][3][4] Fumaroles are openings in the earth's surface that emit steam and volcanic gases, such as hydrogen fluoride and silicon tetrafluoride. These gases react to form hexafluorosilicic acid, which then reacts with sodium-bearing compounds in the volcanic gases or surrounding rocks to precipitate malladrite.

The type locality for malladrite is Mount Vesuvius in Campania, Italy, where it was first identified.[5] It is often found in association with other fumarolic minerals, including sal ammoniac, avogadrite, hieratite, ferruccite, and sassolite.[3] Another mineral frequently found in similar geological settings is cryptohalite, an ammonium hexafluorosilicate.[6][7][8] While not a sodium-bearing mineral, its presence is indicative of the fluorine and silicon-rich environment conducive to the formation of hexafluorosilicate minerals.

Mineralogical Data

The following tables summarize the key mineralogical and crystallographic properties of malladrite and the associated mineral cryptohalite for comparative purposes.

Table 1: Physical and Optical Properties

| Property | Malladrite | Cryptohalite |

| Chemical Formula | Na₂[SiF₆][5] | (NH₄)₂[SiF₆][6] |

| Color | Pale rose, colorless, white[5] | Colorless, white, grey[6] |

| Lustre | Vitreous, Greasy[5] | Vitreous[6] |

| Hardness (Mohs) | 3[5] | 2.5[6] |

| Specific Gravity | 2.714 - 2.755[4][5] | 2.004[6] |

| Cleavage | Perfect on {0001}[5] | Perfect on {111}[6] |

| Optical Class | Uniaxial (-)[3] | Isotropic[8] |

| Refractive Index | n ≈ 1.31[3] | n = 1.369[8] |

Table 2: Crystallographic Data

| Property | Malladrite | Cryptohalite |

| Crystal System | Trigonal[5] | Isometric[6] |

| Space Group | P321[5] | Fm3m[6] |

| Cell Parameters | a = 8.86 Å, c = 5.04 Å[5] | a = 8.39 Å[6] |

| Unit Cell Volume (V) | 342.63 ų[5] | 590.59 ų[6] |

| Z (Formula units per unit cell) | 3 | 4[8][9] |

Experimental Characterization Methods

The characterization of malladrite and associated minerals relies on standard mineralogical techniques. While detailed experimental protocols for the original discoveries are not extensively documented in the available literature, the methods employed can be inferred.

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the crystal structure, space group, and unit cell dimensions of crystalline materials like malladrite. The provided crystallographic data is a direct result of XRD analysis.

-

Chemical Analysis: Methods such as wet chemical analysis or modern techniques like electron microprobe analysis (EMPA) are used to determine the elemental composition of the mineral and confirm its chemical formula. For malladrite, the composition was initially established by analogy to synthetic material.[3]

-

Optical Microscopy: The optical properties listed, such as color, lustre, and refractive index, are determined using polarized light microscopy. This technique helps in identifying minerals based on how they interact with light.

-

Physical Property Measurements: Hardness is determined by scratch tests against minerals of known hardness on the Mohs scale. Specific gravity is measured using techniques such as a pycnometer or by suspension in heavy liquids.

Formation Pathway of Malladrite

The following diagram illustrates the simplified geological pathway for the formation of malladrite in a volcanic fumarole environment.

Caption: Formation pathway of Malladrite in volcanic fumaroles.

References

- 1. Sodium fluorosilicate - Wikipedia [en.wikipedia.org]

- 2. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. Malladrite Mineral Data [webmineral.com]

- 5. mindat.org [mindat.org]

- 6. mindat.org [mindat.org]

- 7. mindat.org [mindat.org]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. Cryptohalite Mineral Data [webmineral.com]

An In-depth Technical Guide to the Safe Handling of Sodium Hexafluorosilicate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for sodium hexafluorosilicate (Na₂SiF₆) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is a white, odorless, crystalline powder.[1] It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause severe irritation to the eyes, skin, and respiratory system.[3][4] Chronic exposure may lead to fluorosis, affecting the bones and teeth.[3][4]

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H412 (Harmful to aquatic life with long lasting effects).

Toxicological Data

Understanding the quantitative toxicological data is paramount for risk assessment.

| Parameter | Value | Species | Reference |

| LD50 Oral | 125 mg/kg | Rat | [5][6][7] |

| LD50 Oral | 70 mg/kg | Mouse | [5][7] |

| LDLo Dermal | 70 mg/kg bw | Rat | [8] |

| LC50 Inhalation | 1.8 mg/m³ (4 hours) | Rat | [8] |

| Eye Irritation | Severe Irritant | Rabbit | [3] |

| Skin Irritation | Mild Irritant | Rabbit | [3] |

Occupational Exposure Limits

| Organization | Limit | Notes |

| OSHA | 2.5 mg/m³ | Time-Weighted Average (TWA) as Fluoride |

| ACGIH | 2.5 mg/m³ | TLV-TWA as Fluoride |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Respiratory | NIOSH-certified N95 dust mask or a respirator with a P3 filter for toxic particles.[4] | To prevent inhalation of hazardous dust.[9] |

| Eye | Chemical safety goggles or a face shield.[10] Contact lenses should not be worn.[5] | To protect against dust particles and potential splashes. |

| Hand | Neoprene or nitrile rubber gloves.[5][10] | To prevent skin contact and absorption. |

| Body | A lab coat or other suitable protective clothing should be worn.[5] Impervious clothing may be required for larger quantities. | To minimize skin exposure. Contaminated clothing must be removed immediately. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][10] For procedures that may generate dust, a chemical fume hood is required.[5]

-

Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[10][11] Keep away from incompatible materials such as strong acids and oxidizing agents.[3][12] Store in a locked cabinet or a secure area accessible only to authorized personnel.[10][11]

Spill and Disposal Procedures

-

Minor Spills:

-

Major Spills:

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain.

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[9] A calcium gluconate gel may be considered for topical application.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[11] If the victim is conscious and alert, rinse their mouth and give them two glasses of water to drink. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9] Activated charcoal may be administered.[3] |

Experimental Protocol: Preparation of a 0.1 M this compound Solution

This protocol outlines the safe preparation of a 0.1 M aqueous solution of this compound.

Materials:

-

This compound (Na₂SiF₆)

-

Deionized water

-

Volumetric flask (appropriate size)

-

Weighing paper or boat

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Appropriate PPE (see Section 4)

Procedure:

-

Preparation: Don all required PPE, including a lab coat, nitrile gloves, and chemical safety goggles. Ensure the chemical fume hood is operational.

-

Calculation: Calculate the mass of this compound required to prepare the desired volume of 0.1 M solution (Molar Mass = 188.06 g/mol ).

-

Weighing: In the chemical fume hood, carefully weigh the calculated amount of this compound onto a weighing paper or boat using an analytical balance.

-

Dissolving:

-

Fill the volumetric flask to approximately half its volume with deionized water.

-

Carefully transfer the weighed this compound into the volumetric flask.

-

Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

-

Stir the solution until the solid is completely dissolved. This compound has limited solubility in water, so this may take some time. Gentle heating may be required to aid dissolution, but this should be done with caution in the fume hood.

-

-

Final Volume: Once the solid is dissolved, remove the flask from the stirrer and allow it to cool to room temperature if it was heated. Carefully add deionized water to the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Label the flask clearly with the chemical name, concentration, date of preparation, and your initials.

-